molecular formula C17H16N2S B2701689 1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol CAS No. 325994-32-9

1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol

Cat. No.: B2701689
CAS No.: 325994-32-9
M. Wt: 280.39
InChI Key: OQXFXHNKQLIDIG-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol is an organic compound with a unique structure that includes both imidazole and thiol functional groups

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethylphenyl isothiocyanate with phenylhydrazine under controlled conditions to form the desired imidazole-thiol compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .

Scientific Research Applications

1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions or other active sites in biological molecules, modulating their function .

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol can be compared with similar compounds such as:

    1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole: Lacks the thiol group, resulting in different reactivity and applications.

    1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-amine: Contains an amine group instead of a thiol, leading to different chemical properties and biological activities.

    1-(2,4-Dimethylphenyl)-4-phenyl-1H-imidazole-2-ol:

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-12-8-9-16(13(2)10-12)19-11-15(18-17(19)20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXFXHNKQLIDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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